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Compound Name: N-Methyl-1H-imidazol-2-amine
CAS No.: 5146-52-1
Cat. No.: B031613
Get Quote
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Introduction & Chemical Context

N-Methyl-1H-imidazol-2-amine (also known as 1-Methyl-2-aminoimidazole or 2-Amino-1-
methylimidazole) is a critical small-molecule heterocyclic amine.[1] It primarily arises as a
hydrolytic degradation product of creatinine and is a structural isomer of 2-amino-4-
methylimidazole.[1]

In drug development and dietary supplement analysis, accurate characterization of this
molecule is challenging due to three specific physicochemical hurdles:

« High Polarity: With a LogP of approximately -1.2 to 0.4, it exhibits negligible retention on
standard C18 reversed-phase columns, often eluting in the void volume.[1]

o Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the amino
(aromatic) and imino (non-aromatic) forms, complicating NMR interpretation.[2]
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o Low UV Sensitivity: The lack of extended conjugation limits UV detection limits, necessitating
specific wavelength optimization or Mass Spectrometry (MS) detection.[2]

This guide provides three validated workflows for the robust analysis of N-Methyl-1H-imidazol-
2-amine.

Chemical Profile

Parameter Value Notes
Formula
MW 97.12 g/mol Monoisotopic Mass: 97.06
Basic nature requires buffered
pKa ~7.5-8.0 )
mobile phases.[1][3]
- ] Poor solubility in non-polar
Solubility High (Water, MeOH)
solvents (Hexane).[2]
] o ] Marker of hydrolysis or thermal
Key Impurity Of Creatinine, Creatine

degradation.[2]

Analytical Strategy Overview

The following decision tree outlines the selection of the appropriate analytical method based on
the laboratory's specific requirements (Sensitivity vs. Accessibility).
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Figure 1: Analytical method selection workflow based on sensitivity needs and equipment
availability.

Method A: HILIC-MS/MS (Trace Analysis)[1]

Context: This is the preferred method for detecting N-Methyl-1H-imidazol-2-amine as a trace
impurity (e.g., in creatinine samples) due to the molecule's inability to retain on C18.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-layer mechanism to
retain polar amines.[1]

Protocol Parameters
e Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 pm).[1]

o Why: The zwitterionic or amide stationary phase interacts strongly with the polar amine,
preventing void elution.[2]

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[1][2]

o Why: Ammonium acetate is volatile (MS compatible) and provides necessary ionic
strength to manage the charged amine.[2]

Mobile Phase B: Acetonitrile (ACN).[1][2]

Flow Rate: 0.3 mL/min.[1][2][4]

Injection Volume: 2 pL.

Detection: ESI Positive Mode (+).[1][2]

Gradient Table
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Time (min) % A (Buffer) % B (ACN) Phase

0.0 5 95 Loading

2.0 5 95 Isocratic Hold
8.0 40 60 Elution Gradient
10.0 40 60 Wash

10.1 5 95 Re-equilibration
15.0 5 95 Ready

MS Settings (MRM Transitions)[1][2]

e Precursor lon: 98.1 m/z

[2]

e Quantifier lon: 56.1 m/z (Ring fragmentation)[2]
e Qualifier lon: 41.1 m/z (N-methyl fragment)[1]

e Collision Energy: Optimized per instrument (start at 15-20 eV).

Method B: lon-Pair HPLC-UV (QC & Assay)[1]

Context: For laboratories without MS or those performing routine purity assays, standard C18
columns fail. By adding an ion-pairing reagent (alkane sulfonate), we create a neutral complex
with the basic amine that retains on the hydrophobic C18 surface.

Protocol Parameters

e Column: C18 End-capped (4.6 x 150 mm, 5 pum).[1]
e lon-Pair Reagent: Sodium 1-Octanesulfonate (OSA).[1]

o Mobile Phase:
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o Preparation: Dissolve 1.1 g of Sodium 1-Octanesulfonate in 1000 mL of 20 mM Phosphate
Buffer (pH 3.0).

o Mixture: 85% Buffer (with OSA) / 15% Acetonitrile.[2]

o Note: pH 3.0 ensures the imidazole amine is fully protonated to interact with the anionic
sulfonate.[2]

e Flow Rate: 1.0 mL/min.[1][2]
e Detection (UV): 215 nm.[2]

o Why: The imidazole ring absorption is strongest <220 nm. 254 nm is often too insensitive
for this specific derivative.[2]

e Column Temp: 30°C.

Troubleshooting Guide

« Drifting Retention Times: lon-pairing reagents require long equilibration times.[1] Flush the
column with the mobile phase for at least 60 minutes before the first injection.[2]

o Peak Tailing: The free silanols on the silica support may interact with the amine.[2] Ensure
the column is "End-capped” and consider adding 1% Triethylamine (TEA) to the buffer if
tailing persists.

Method C: Structural Characterization (NMR)[1][2]

Context: Distinguishing N-Methyl-1H-imidazol-2-amine from its isomers (e.g., 4-methyl or 5-
methyl variants) requires NMR. The solvent choice is critical due to the exchangeable protons
on the amine group.[2]

Solvent Selection[1][2]

e Recommended: DMSO-d6.[1]
o Why: It slows down proton exchange, often allowing the observation of the

protons as a broad singlet.
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e Avoid:

(unless only carbon backbone is needed), as it will exchange with the amine protons,
causing the signal to disappear (H-D exchange).[2]

Expected 1H NMR Shifts (DMSO-d6, 400 MHz)

Shift (
Proton Group Multiplicity Integration Assignment
ppm)
. Methyl on
N-CH3 3.30-3.45 Singlet 3H .
Nitrogen
) Doublets (or Imidazole Ring
Ring H (C4/C5) 6.50 - 6.70 _ 2H
Singlet*) Protons
_ Exocyclic Amine
-NH2 5.50 - 6.50 Broad Singlet 2H

(Variable)

*Note: The ring protons may appear as a singlet if the chemical environment is averaged or if
resolution is insufficient, but they are chemically non-equivalent.[2]

Tautomeric Considerations

The 2-aminoimidazole moiety can exist in two forms. In DMSO, the amino form (aromatic)
typically predominates, but the imino form may contribute to line broadening.[2]

Click to download full resolution via product page

Figure 2: Tautomeric equilibrium relevant to NMR interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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